molecular formula C16H23NO4 B3034991 (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid CAS No. 269398-80-3

(R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid

Cat. No. B3034991
CAS RN: 269398-80-3
M. Wt: 293.36 g/mol
InChI Key: USTHBHOCUVYEFP-CYBMUJFWSA-N
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Description

(R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid, more commonly known as t-BOC-TBAB, is an organic acid that has been used in various scientific research applications. It is a synthetic compound that has been used in organic synthesis and chemical biology. It has been used in a variety of scientific research applications, such as enzymatic reactions, drug delivery, bioconjugation, and more.

Scientific Research Applications

Asymmetric Hydrogenation

  • (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid has been synthesized using asymmetric hydrogenation techniques. This method employs chiral ferrocenyl ligands and [Rh(COD)Cl]2 for direct reduction, achieving high enantiomeric excess (ee) (Kubryk & Hansen, 2006).

Enantioselective Synthesis

  • This compound is involved in the enantioselective synthesis of neuroexcitant analogues, with a focus on producing enantiomerically pure derivatives. The process highlights the importance of precise synthesis techniques in achieving high enantiomeric excess (Pajouhesh et al., 2000).

Synthesis of Unsaturated β-Amino Acid Derivatives

  • The compound is also utilized in the synthesis of unsaturated β-amino acid derivatives, demonstrating its versatility in producing a range of biochemically significant molecules (Davies et al., 1997).

N-tert-Butoxycarbonylation Catalyst

  • It acts as a catalyst in the N-tert-butoxycarbonylation of amines, an important step in peptide synthesis. This highlights its role in facilitating efficient and environmentally benign synthesis methods (Heydari et al., 2007).

Collagen Cross-Link Synthesis

  • The compound is integral in the synthesis of key intermediates for preparing collagen cross-links, an important aspect in the study of tissue engineering and regenerative medicine (Adamczyk et al., 1999).

Peptide Inhibitor Synthesis

  • It is used in the preparation of peptide inhibitors, especially in the context of aspartic proteinases. This underscores its role in developing therapeutic agents targeting specific enzymes (Litera et al., 1998).

Solid-Phase Peptide Synthesis

  • The compound serves as a handle in solid-phase peptide synthesis, demonstrating its application in modern synthetic methodologies for peptides (Gaehde & Matsueda, 2009).

Polymer Synthesis

  • It is used in the synthesis of chiral polymers, indicating its utility in the development of new materials with specific optical properties (Qu et al., 2009).

properties

IUPAC Name

(3R)-4-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTHBHOCUVYEFP-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147694
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

269398-80-3
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269398-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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